

Chemoenzymatic Synthesis of N1-Methylpseudouridine Triphosphate (m1ΨTP): An In-depth Technical Guide

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Compound of Interest

Compound Name: N1-Methyl ara-uridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-methylpseudouridine (m1Ψ) is a critical modified nucleoside that, when incorporated into messenger RNA (mRNA), enhances its stability and translational efficacy while reducing its immunogenicity.^{[1][2][3]} These properties have made m1Ψ a cornerstone of mRNA-based therapeutics and vaccines, most notably in the development of COVID-19 vaccines. The synthesis of the triphosphate form, N1-methylpseudouridine triphosphate (m1ΨTP), is a key step in the production of these life-saving medicines. This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of m1ΨTP, detailing two primary synthetic routes, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Synthetic Strategies: Two Chemoenzymatic Routes to m1ΨTP

The synthesis of m1ΨTP can be efficiently achieved through chemoenzymatic pathways that combine the specificity and efficiency of biocatalysis with the versatility of chemical transformations. Two primary routes have been established, both culminating in a final enzymatic phosphorylation cascade.

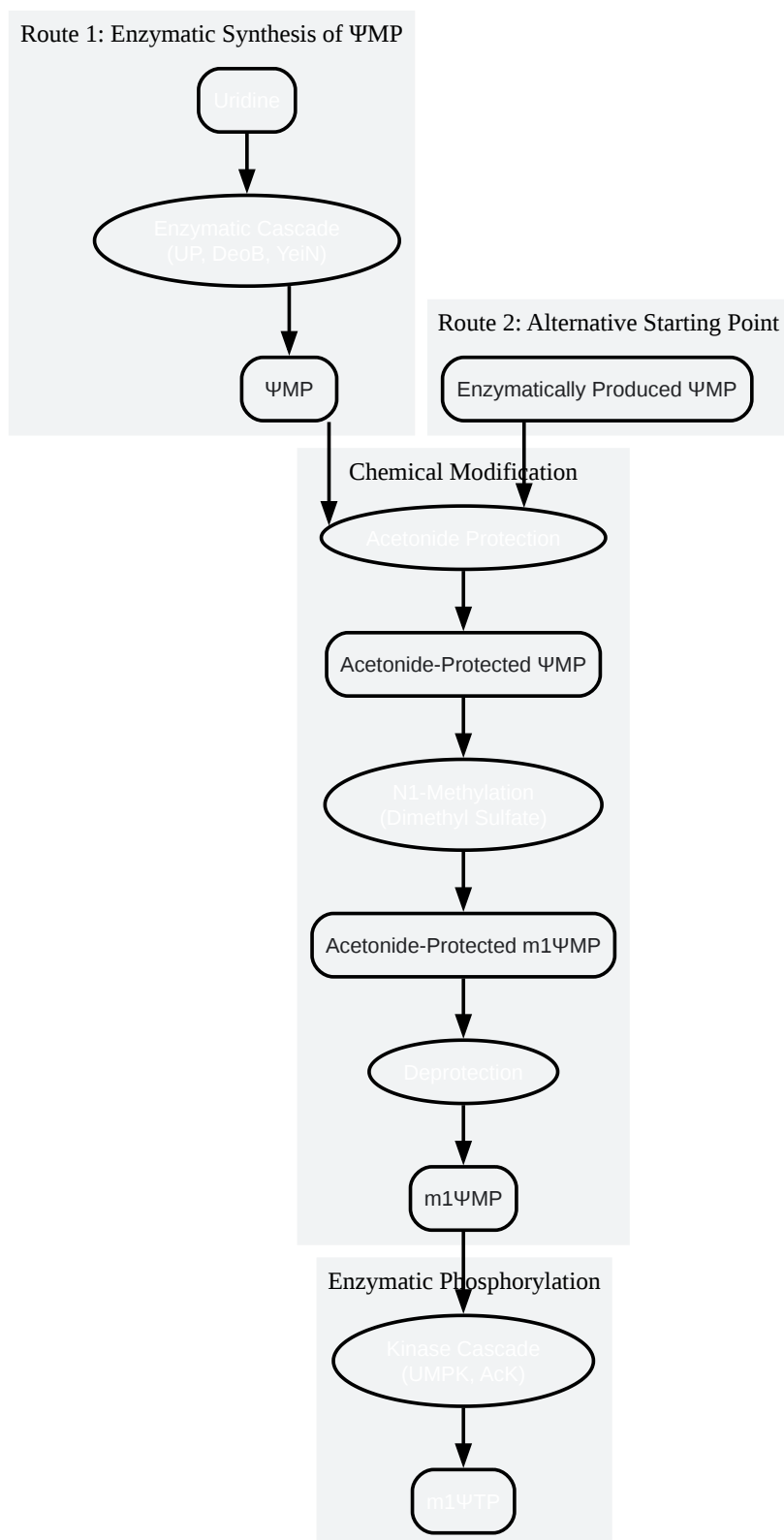
Route 1: Biocatalytic Cascade from Uridine to Pseudouridine Monophosphate (ΨMP)

This route begins with the readily available and economical starting material, uridine. A multi-enzyme cascade converts uridine into pseudouridine monophosphate (ΨMP) in a one-pot reaction. This is followed by chemical methylation and subsequent enzymatic phosphorylation.

Route 2: Chemical Methylation of Acetonide-Protected Pseudouridine Monophosphate (ΨMP)

This pathway also utilizes enzymatically produced ΨMP. The ΨMP is first chemically protected using an acetonide group, followed by selective N1-methylation. The protecting group is then removed, and the resulting N1-methylpseudouridine monophosphate (m1ΨMP) is enzymatically phosphorylated to m1ΨTP.

The overall workflow for both routes is depicted below:



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Overall workflow for the chemoenzymatic synthesis of m1 Ψ TP.

Quantitative Data Summary

The following tables summarize the quantitative data, including reaction yields for the key steps in the chemoenzymatic synthesis of m1ΨTP.

Table 1: Enzymatic Synthesis of Pseudouridine Monophosphate (ΨMP) from Uridine

Step	Enzyme Cascade	Starting Material	Product	Yield (%)	Reference
1	Uridine Phosphorylase (UP), Phosphopentomutase (DeoB), ΨMP C-glycosidase (YeiN)	Uridine	ΨMP	~95	[1] [4]

Table 2: Chemoenzymatic Synthesis of m1ΨTP from ΨMP

Step	Reaction	Starting Material	Product	Reagents	Yield (%)	Reference
2a	Acetonide Protection	Ψ MP	Acetonide-Protected Ψ MP	2,2-dimethoxypropane, p-toluenesulfonic acid	Near-quantitative	[5]
2b	N1-Methylation	Acetonide-Protected Ψ MP	Acetonide-Protected m1 Ψ MP	Dimethyl sulfate	85	[1]
2c	Deprotection & Phosphorylation	Acetonide-Protected m1 Ψ MP	m1 Ψ TP	Acid, UMPK, AcK, ATP, Acetyl Phosphate	83	[1][5]
Overall	Route 2	Ψ MP	m1 Ψ TP	~68 (isolated)	[1]	

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of Pseudouridine Monophosphate (Ψ MP) from Uridine

This protocol describes a one-pot, three-enzyme cascade for the synthesis of Ψ MP.[4]

Materials:

- Uridine (U)
- Potassium phosphate buffer (1.5 M, pH 7.0)
- Manganese chloride (MnCl_2)
- Glucose-1,6-bisphosphate (Glc-1,6-P2)

- Uridine Phosphorylase (UP)
- Phosphopentomutase (DeoB)
- Ψ MP C-glycosidase (YeiN)
- Reaction vessel
- Incubator/shaker

Procedure:

- Prepare the reaction mixture in a suitable vessel with the following final concentrations:
 - Uridine: 1.0 M
 - Potassium phosphate buffer: 1.0 M
 - MnCl_2 : 20 mM
 - UP: 0.25 mg/mL
 - DeoB: 2.5 mg/mL
 - YeiN: 1.5 mg/mL
- Incubate the reaction mixture at 40°C with gentle agitation.
- Monitor the reaction progress by HPLC until completion (typically several hours).
- Upon completion, the Ψ MP can be purified by anion-exchange chromatography or used directly in the subsequent chemical steps.

Protocol 2: Acetonide Protection of Pseudouridine Monophosphate (Ψ MP)

This protocol is adapted from a general procedure for acetonide protection of diols.^{[6][7]}

Materials:

- Pseudouridine monophosphate (ΨMP)
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid (pTSA) monohydrate
- Anhydrous acetone
- Round-bottom flask
- Magnetic stirrer

Procedure:

- Suspend ΨMP in anhydrous acetone in a round-bottom flask.
- Add 2,2-dimethoxypropane (1.5 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Quench the reaction by adding a few drops of triethylamine.
- Remove the solvent under reduced pressure to yield the acetonide-protected ΨMP, which can be used in the next step without further purification.

Protocol 3: N1-Methylation of Acetonide-Protected ΨMP

This protocol describes the selective methylation at the N1 position.^[1]

Materials:

- Acetonide-protected ΨMP
- Dimethyl sulfate (DMS)

- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate (K_2CO_3)
- Reaction vessel with a septum
- Magnetic stirrer

Procedure:

- Dissolve the acetonide-protected Ψ MP in anhydrous DMF in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
- Add finely ground anhydrous potassium carbonate (2-3 equivalents).
- Cool the mixture to 0°C in an ice bath.
- Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise via syringe.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetonide-protected m1 Ψ MP.

Protocol 4: Deprotection and Enzymatic Phosphorylation to m1 Ψ TP

This protocol details the final two steps in a one-pot reaction.[\[5\]](#)

Materials:

- Acetonide-protected m1ΨMP
- Aqueous acid (e.g., 80% acetic acid or dilute HCl)
- TAPS buffer (50 mM, pH 8.5)
- Magnesium chloride (MgCl₂)
- Adenosine triphosphate (ATP)
- Acetyl phosphate (AcP)
- *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase (UMPK)
- *Escherichia coli* acetate kinase (Ack)
- Reaction vessel
- Incubator

Procedure:

Part A: Acetonide Deprotection

- Dissolve the crude acetonide-protected m1ΨMP in an aqueous acidic solution (e.g., 80% acetic acid).
- Stir the reaction at room temperature and monitor by TLC or LC-MS until deprotection is complete.
- Lyophilize the reaction mixture to remove the acid and water to obtain the crude m1ΨMP.

Part B: Enzymatic Phosphorylation

- Prepare the phosphorylation reaction mixture with the following final concentrations:
 - Crude m1ΨMP: 20 mM
 - TAPS buffer: 50 mM, pH 8.5

- MgCl_2 : 10 mM
- ATP: 1.25 mM
- Acetyl phosphate: 75 mM
- UMPK: 0.7 mg/mL
- AcK: 0.7 mg/mL
- Incubate the reaction at 30°C.
- Monitor the formation of m1ΨTP by HPLC. The reaction is typically complete within a few hours.
- Purify the m1ΨTP from the reaction mixture using anion-exchange chromatography or preparative HPLC.

Mandatory Visualizations

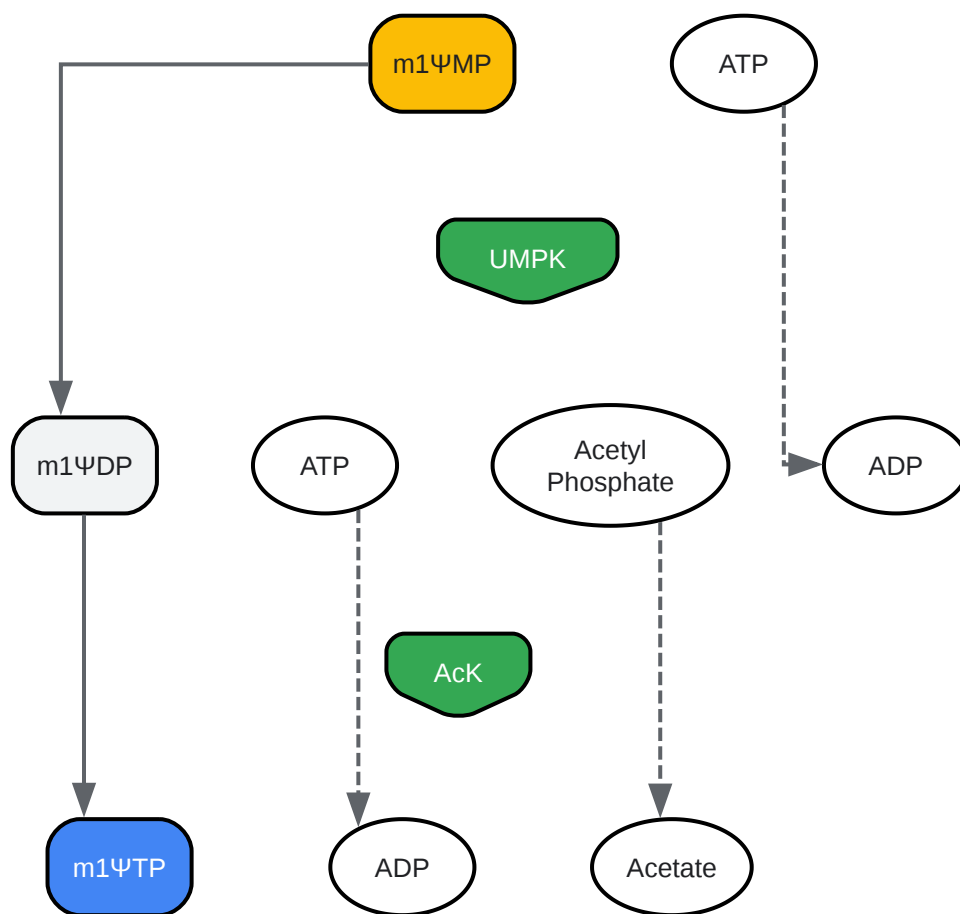
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.



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Chemoenzymatic synthesis workflow from uridine to m1ΨTP.



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